4-Methylbenzenesulfonohydrazide
Overview
Description
4-Methylbenzenesulfonohydrazide is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. The following sections delve into detailed aspects of this compound, including its synthesis, structural analysis, and properties.
Synthesis Analysis
The synthesis of 4-Methylbenzenesulfonohydrazide involves the condensation of 4-methylbenzenesulfonohydrazide with different aromatic carbonyl compounds in the presence of polystyrene sulfonic acid in an aqueous medium. This process leads to the formation of biologically active derivatives characterized by spectroscopic methods such as IR, NMR, and mass spectrometry (Ghiya & Joshi, 2016).
Molecular Structure Analysis
The molecular structure and electronic characteristics of 4-Methylbenzenesulfonohydrazide derivatives have been studied using spectroscopic and density functional theory (DFT) methods. These studies reveal the stabilizing intramolecular donor-acceptor interactions and various hydrogen bonds within the crystal, contributing to the compound's structural stability (Sasikala et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving 4-Methylbenzenesulfonohydrazide typically result in the formation of hydrazones through the reaction with carbonyl compounds. These reactions are facilitated by specific catalysts and conditions, leading to compounds with significant antimicrobial activities. The reaction pathways and the molecular interactions within these compounds have been elucidated through crystallographic and computational studies (Shang, 2007).
Physical Properties Analysis
The physical properties of 4-Methylbenzenesulfonohydrazide derivatives, including their crystallographic characteristics, have been extensively studied. These analyses provide insights into the compound's stability, hydrogen bonding patterns, and potential for forming various polymorphic structures, which are crucial for its applications in drug design and material science (Stenfors & Ngassa, 2021).
Chemical Properties Analysis
Investigations into the chemical properties of 4-Methylbenzenesulfonohydrazide focus on its reactivity, including its role in forming hydrazones with potential biological activities. These properties are influenced by the molecular structure and the nature of substituents, which have been studied through various spectroscopic methods and theoretical calculations. The compound's chemical behavior is pivotal in its utility in creating pharmacologically active molecules and materials with specialized properties (Ahamed et al., 2018).
Scientific Research Applications
1. Antimicrobial Evaluation of Hydrazones Derived from 4-Methylbenzenesulfonohydrazide
- Application Summary : A series of biologically active N′-substituted-4-methylbenzenesulfonohydrazide derivatives were synthesized and evaluated for antimycobacterial, antibacterial, and antifungal activities . These compounds have shown potential in treating infectious diseases like Tuberculosis, which is caused by Mycobacterium tuberculosis .
- Methods of Application : The compounds were synthesized by condensation of 4-methylbenzenesulfonohydrazide and aromatic carbonyl compounds in the presence of polystyrene sulfonic acid in an aqueous medium . The chemical structures of the compounds were confirmed by elemental analysis, IR, 1H & 13C NMR, and mass spectrometry .
2. One-Pot Synthesis of Sulfonylhydrazones
- Application Summary : A protocol for the synthesis of sulfonylhydrazones from sulfonyl chlorides, hydrazine hydrate, and vinyl azides was developed . This approach is eco-friendly and meets the requirements of green chemistry, providing good perspectives for the sustainable production of new drug candidates .
- Methods of Application : The synthesis of 4-methylbenzenesulfonohydrazide was explored from 4-methylbenzene sulfonyl chloride, hydrazine hydrate (conc. 80%), and α-phenylvinyl azide . The reaction proceeded in moderate to good yields with a wide tolerance of functional groups .
3. Synthesis of Hydrazone Derivatives
- Application Summary : 4-Methylbenzenesulfonohydrazide can be used to synthesize a variety of hydrazone derivatives . These derivatives are synthesized by condensation of 4-methylbenzenesulfonohydrazide and aromatic carbonyl compounds in the presence of polystyrene sulfonic acid in an aqueous medium .
- Methods of Application : The synthesis involves the use of microwave irradiation, which is an efficient and eco-friendly method . The synthesized compounds were characterized by IR, NMR, and mass spectra .
4. Reducing Agent in Organic Synthesis
- Application Summary : 4-Methylbenzenesulfonohydrazide can act as a reducing agent in organic synthesis . Upon heating in solution, it degrades, releasing diimide (N2H2), a useful reducing agent .
- Methods of Application : The compound is used in reactions with ketones and aldehydes, where it condenses to give the hydrazones . The reaction is represented as:
5. Synthesis of N′-Substituted-4-Methylbenzenesulfonohydrazide Derivatives
- Application Summary : 4-Methylbenzenesulfonohydrazide can be used to synthesize N′-substituted-4-methylbenzenesulfonohydrazide derivatives . These derivatives are synthesized by condensation of aromatic carbonyls with 4-methylbenzenesulfonohydrazide under microwave irradiation .
- Methods of Application : The synthesis involves the use of polystyrene sulfonic acid (PSSA) in aqueous medium . The synthesized compounds were characterized by elemental analysis, IR, 1H & 13C NMR, and mass spectrometry .
6. Conversion of C-Cl to C-H
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-methylbenzenesulfonohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-6-2-4-7(5-3-6)12(10,11)9-8/h2-5,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGLPKIVTVWCFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051756 | |
Record name | Toluene-4-sulphonohydrazide | |
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URL | https://comptox.epa.gov/dashboard/DTXSID8051756 | |
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Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] White nearly odorless powder; [Alfa Aesar MSDS] | |
Record name | p-Toluenesulfonyl hydrazide | |
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Product Name |
4-Methylbenzenesulfonohydrazide | |
CAS RN |
1576-35-8 | |
Record name | Tosylhydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1576-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Toluenesulfonyl hydrazide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576358 | |
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Record name | Tosylhydrazine | |
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Record name | Benzenesulfonic acid, 4-methyl-, hydrazide | |
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Record name | Toluene-4-sulphonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Toluene-4-sulphonohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.917 | |
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Record name | P-TOLUENESULFONYLHYDRAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR93R5002M | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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